L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt
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Overview
Description
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction.
Esterification: The carboxylic acid is then esterified with benzyl alcohol to form the benzyl ester.
Tosylation: The final step involves the tosylation of the ester to form the tosylate salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Including crystallization and chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for purity and composition.
Chemical Reactions Analysis
Types of Reactions
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The tosylate group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or ether.
Scientific Research Applications
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid: The parent compound without the benzyl ester and tosylate groups.
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester: The esterified form without the tosylate group.
L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Tosylate Salt: The tosylate salt form without the benzyl ester group.
Uniqueness
The combination of the benzyl ester and tosylate salt in L-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Benzyl Ester Tosylate Salt provides unique properties that are not present in the individual components. This makes it particularly valuable for specific synthetic applications and research studies.
Properties
CAS No. |
904062-52-9 |
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Molecular Formula |
C₂₃H₂₉NO₅S |
Molecular Weight |
431.55 |
Synonyms |
[2S-(2α,3aβ,7aβ)]-Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Tosylate Salt |
Origin of Product |
United States |
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